4-(3-Aminopropyl)piperazin-1-amine
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Overview
Description
4-(3-Aminopropyl)piperazin-1-amine is a heterocyclic organic compound with the molecular formula C7H18N4. It is a derivative of piperazine, a chemical structure that is widely used in pharmaceuticals and organic synthesis. This compound is known for its versatility and is used as an intermediate in the synthesis of various drugs and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)piperazin-1-amine typically involves the reaction of piperazine with 3-chloropropylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as palladium or platinum can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminopropyl)piperazin-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(3-Aminopropyl)piperazin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, including antipsychotic and antidepressant drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Aminopropyl)piperazin-1-amine involves its interaction with various molecular targets, including GABA receptors. The compound acts as a GABA receptor agonist, binding directly to the receptor and causing hyperpolarization of nerve endings. This results in the inhibition of neurotransmitter release and subsequent physiological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(3-aminopropyl)piperazine: Another piperazine derivative with similar chemical properties and applications.
1-(3-Aminopropyl)-4-methylpiperazine: A methylated derivative with slightly different reactivity and uses.
Uniqueness
4-(3-Aminopropyl)piperazin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in various synthetic pathways makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H18N4 |
---|---|
Molecular Weight |
158.25 g/mol |
IUPAC Name |
4-(3-aminopropyl)piperazin-1-amine |
InChI |
InChI=1S/C7H18N4/c8-2-1-3-10-4-6-11(9)7-5-10/h1-9H2 |
InChI Key |
CABULLISIORTJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN)N |
Origin of Product |
United States |
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